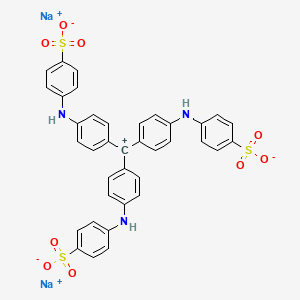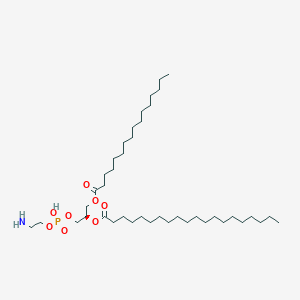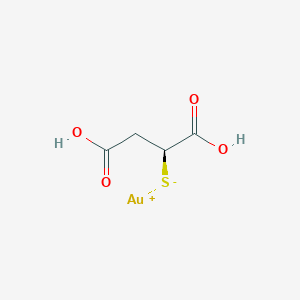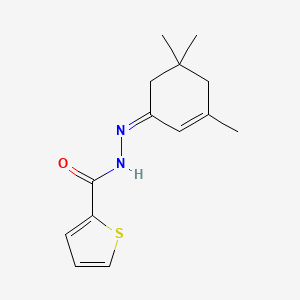
Guanofuracin
概要
説明
Guanofuracin, also known as 5-nitro-2-furfurylidene aminoguanidine hydrochloride, is a nitrofuran derivative. It is primarily used as an antimicrobial agent, particularly effective against Gram-positive and Gram-negative bacteria. This compound has been utilized in various scientific research applications, including the selective enrichment of Listeria monocytogenes .
準備方法
Synthetic Routes and Reaction Conditions: Guanofuracin can be synthesized through the reaction of 5-nitro-2-furaldehyde with aminoguanidine hydrochloride. The reaction typically involves the condensation of these two compounds in an aqueous medium, followed by crystallization to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .
化学反応の分析
Types of Reactions: Guanofuracin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Guanofuracin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in microbiological studies for the selective enrichment of Listeria monocytogenes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of antimicrobial coatings and materials
作用機序
Guanofuracin exerts its antimicrobial effects by interfering with the bacterial cell wall synthesis and disrupting cellular processes. It targets the bacterial DNA and inhibits the replication and transcription processes, leading to cell death. The compound’s nitrofuran moiety is crucial for its antimicrobial activity, as it undergoes reduction within the bacterial cell to form reactive intermediates that damage the DNA .
類似化合物との比較
Furacin (5-nitro-2-furaldehyde semicarbazone): Another nitrofuran derivative with similar antimicrobial properties.
Nitrofurantoin: A widely used nitrofuran antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness of Guanofuracin: this compound is unique due to its specific application in the selective enrichment of Listeria monocytogenes. Its chemical structure allows for effective inhibition of a broad spectrum of bacteria, making it a valuable tool in microbiological research and industrial applications .
特性
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIFAUFPHYNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Guanofuracin?
A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that this compound's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.
Q2: How does the pH of the environment affect this compound's stability and activity?
A2: this compound's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.
Q3: Does Listeria monocytogenes develop resistance to this compound?
A3: Yes, Listeria monocytogenes can develop resistance to this compound. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of this compound, particularly at higher concentrations, could lead to the emergence of resistant strains.
Q4: What is the impact of autoclaving on this compound's stability?
A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of this compound. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.
Q5: Can this compound be used in combination with other antibacterial agents?
A5: Research suggests that the interaction of this compound with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, this compound can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using this compound in combination therapies.
Q6: What is the role of glycols in the effectiveness of this compound?
A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of this compound ointments. [, ] This enhanced penetration is likely due to the increased solubility of this compound in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for this compound could lead to improved drug delivery and potentially higher efficacy.
Q7: Are there any visual indicators of this compound degradation?
A7: When a solution of this compound in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of this compound, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)
![4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)
![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)
![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1242967.png)




![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)

